molecular formula C13H18FNO B8033230 2-[(Cyclohexylamino)methyl]-5-fluorophenol

2-[(Cyclohexylamino)methyl]-5-fluorophenol

Cat. No.: B8033230
M. Wt: 223.29 g/mol
InChI Key: UMMCTLZGQOATJQ-UHFFFAOYSA-N
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Description

2-[(Cyclohexylamino)methyl]-5-fluorophenol is an organic compound with the molecular formula C13H18FNO. This compound features a cyclohexylamino group attached to a methyl group, which is further connected to a fluorophenol moiety. The presence of both the cyclohexylamino and fluorophenol groups makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohexylamino)methyl]-5-fluorophenol typically involves the reaction of cyclohexylamine with a suitable precursor, such as a fluorophenol derivative. One common method involves the alkylation of cyclohexylamine with a halogenated fluorophenol under basic conditions. The reaction is usually carried out in an organic solvent like benzene or toluene, with a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts, such as palladium or nickel-based catalysts, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexylamino)methyl]-5-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclohexylaminomethyl derivatives with different oxidation states.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various cyclohexylaminomethyl derivatives.

Scientific Research Applications

2-[(Cyclohexylamino)methyl]-5-fluorophenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Cyclohexylamino)methyl]-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, while the fluorophenol moiety can participate in various chemical reactions. These interactions can modulate the activity of the target molecules and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: An organic compound with a similar cyclohexylamino group but lacking the fluorophenol moiety.

    5-Fluorophenol: A compound with a similar fluorophenol group but lacking the cyclohexylamino moiety.

Uniqueness

2-[(Cyclohexylamino)methyl]-5-fluorophenol is unique due to the combination of the cyclohexylamino and fluorophenol groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research.

Properties

IUPAC Name

2-[(cyclohexylamino)methyl]-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-11-7-6-10(13(16)8-11)9-15-12-4-2-1-3-5-12/h6-8,12,15-16H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMCTLZGQOATJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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